"N,N'-biphenyl-4,4'-diylbis(2-chloroacetamide)" basic properties
"N,N'-biphenyl-4,4'-diylbis(2-chloroacetamide)" basic properties
An In-depth Technical Guide to N,N'-biphenyl-4,4'-diylbis(2-chloroacetamide): Synthesis, Properties, and Biological Potential
Executive Summary
N,N'-biphenyl-4,4'-diylbis(2-chloroacetamide) is a symmetrical molecule belonging to the broader class of N-substituted-2-chloroacetamide derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to the versatile reactivity of the α-chloro-substituted amide group.[1] This functional group acts as an electrophilic "warhead," capable of forming irreversible covalent bonds with nucleophilic residues, such as cysteine, in the active sites of target proteins.[1][2] Consequently, chloroacetamide derivatives are widely explored as potent and selective covalent inhibitors for various biological targets.[2] While research on this specific biphenyl derivative is not extensively documented in public literature, its structure suggests significant potential as an anticancer, antimicrobial, and anti-inflammatory agent, mirroring the activities of related N-aryl-2-chloroacetamide compounds.[1][3] This guide provides a comprehensive overview of its fundamental properties, a detailed protocol for its synthesis, insights into its probable mechanism of action, and standardized methods for evaluating its biological potential.
Chemical Identity and Physicochemical Properties
N,N'-biphenyl-4,4'-diylbis(2-chloroacetamide) is characterized by a central biphenyl core, with each of the 4 and 4' positions substituted with a 2-chloroacetamide group. This bifunctional nature makes it an intriguing candidate for applications where engaging with dimeric proteins or multiple binding sites could be advantageous.
| Property | Value | Source(s) |
| IUPAC Name | N,N'-(biphenyl-4,4'-diyl)bis(2-chloroacetamide) | N/A |
| CAS Number | 2653-11-4 | [4] |
| Molecular Formula | C₁₆H₁₄Cl₂N₂O₂ | N/A |
| Molecular Weight | 353.21 g/mol | N/A |
| Chemical Structure | ![]() | [4] |
| Appearance | Typically a white to off-white solid | Inferred |
| Class | bis-Chloroacetamide; Covalent Modifier | [2] |
Synthesis and Characterization
The synthesis of N,N'-biphenyl-4,4'-diylbis(2-chloroacetamide) is achieved through a standard nucleophilic acyl substitution reaction. The primary aromatic amine groups of 4,4'-diaminobiphenyl (benzidine) act as nucleophiles, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.
Synthetic Rationale and Causality
The choice of reagents and conditions is critical for a successful and safe synthesis.
-
Starting Materials : 4,4'-diaminobiphenyl serves as the core scaffold. Chloroacetyl chloride is the acylating agent that introduces the reactive chloroacetamide "warhead."[5]
-
Base : A non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate, is essential.[1][6] During the reaction, each acylation releases one equivalent of hydrochloric acid (HCl). The base neutralizes this HCl, preventing it from protonating the unreacted amine groups on the starting material or product, which would render them non-nucleophilic and halt the reaction.[5]
-
Solvent : An inert aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) is used to dissolve the reactants without participating in the reaction.[1][6]
-
Temperature Control : The reaction is highly exothermic. Adding the chloroacetyl chloride dropwise to a cooled solution (0-5 °C) is crucial to control the reaction rate, prevent side reactions, and ensure safety.[5][7]
Experimental Protocol: Synthesis
This protocol is a representative method and should be performed by qualified personnel with appropriate safety precautions.
-
Preparation : In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,4'-diaminobiphenyl (1.0 eq) and triethylamine (2.2 - 2.5 eq) in anhydrous dichloromethane (DCM).
-
Cooling : Place the flask in an ice bath and stir the mixture for 15 minutes to cool it to 0-5 °C.[5]
-
Acylation : In a separate dropping funnel, prepare a solution of chloroacetyl chloride (2.2 - 2.4 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 30-60 minutes with vigorous stirring.[7]
-
Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-18 hours to ensure completion.[7]
-
Work-up : The resulting mixture, often a slurry containing precipitated triethylamine hydrochloride, is filtered. The organic filtrate is then washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine (saturated NaCl solution).
-
Isolation : The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification : The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield N,N'-biphenyl-4,4'-diylbis(2-chloroacetamide) as a pure solid.
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of N,N'-biphenyl-4,4'-diylbis(2-chloroacetamide).
Analytical Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.[3][6]
-
Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming the successful incorporation of two chloroacetamide units.[3][8]
-
Infrared (IR) Spectroscopy : Used to identify key functional groups, such as N-H stretching and C=O (amide) stretching vibrations.[6]
-
Melting Point : A sharp melting point range indicates a high degree of purity.[6]
Mechanism of Action and Biological Potential
The chloroacetamide moiety is a well-established electrophilic warhead used in the design of covalent inhibitors.[2] Its reactivity allows it to form a stable, irreversible covalent bond with nucleophilic amino acid residues on target proteins.
Covalent Inhibition Mechanism
The primary mechanism of action for chloroacetamide derivatives involves the alkylation of nucleophilic residues, most commonly the thiol group of a cysteine residue located within or near a protein's active site.[1] This covalent modification is typically irreversible and can lead to potent and prolonged inhibition of the target's function. This targeted reactivity offers a significant advantage over non-covalent inhibitors, potentially leading to improved potency and duration of action.[9]
Caption: Mechanism of covalent inhibition via Sₙ2 alkylation of a cysteine residue by a chloroacetamide warhead.
Potential Therapeutic Applications
Based on extensive research into the broader class of N-aryl-2-chloroacetamides, N,N'-biphenyl-4,4'-diylbis(2-chloroacetamide) is a promising candidate for several therapeutic areas.
| Application Area | Rationale and Potential Targets | Representative References |
| Oncology | Potent antiproliferative activity against various cancer cell lines.[1] Potential mechanisms include irreversible inhibition of kinases in key signaling pathways (e.g., PI3K/Akt/mTOR, FGFR) or transcription factors (e.g., TEAD).[1][9] | [1],[9], |
| Antimicrobial | Broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[3][6] The mechanism may involve alkylating essential enzymes like lanosterol 14-alpha demethylase in fungi or penicillin-binding proteins in bacteria.[3] | [10],[3],[6] |
| Anti-inflammatory | Biphenyl acetic acid derivatives, structurally related to the core of the target molecule, are known for their anti-inflammatory and analgesic properties. | |
| Antioxidant | Several studies have reported the antioxidant and radical scavenging capabilities of chloroacetamide and benzohydrazide derivatives.[3][6][11] | [3],[6] |
Protocols for Biological Evaluation
To assess the biological activity of N,N'-biphenyl-4,4'-diylbis(2-chloroacetamide), standardized in vitro assays are employed.
Protocol: In Vitro Antiproliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Culture : Plate cancer cells (e.g., H1581 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]
-
Compound Treatment : Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Protocol: Antimicrobial Susceptibility Testing (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.
-
Inoculum Preparation : Prepare a standardized suspension of the target microorganism (e.g., S. aureus) in a suitable broth, adjusted to a 0.5 McFarland standard.
-
Compound Dilution : Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation : Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no microbes).
-
Incubation : Incubate the plate at the optimal temperature (e.g., 37°C) for 18-24 hours.
-
Analysis : The MIC is determined as the lowest concentration of the compound at which no visible microbial growth is observed.[3]
Workflow for Biological Screening
Caption: General workflow for primary in vitro screening of a test compound for anticancer and antimicrobial activity.
Safety, Handling, and Toxicology
The chloroacetamide functional group and its precursors necessitate strict safety protocols.
-
Reagent Hazards : Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator that reacts violently with water.[5] All manipulations must be performed in a certified chemical fume hood.
-
Compound Toxicity : The parent compound, 2-chloroacetamide, is classified as toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[12][13]
-
Personal Protective Equipment (PPE) : Appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or a face shield, is mandatory when handling the reagents and the final product.[14][15]
-
Storage : Store in a cool, dry, well-ventilated area, separated from strong oxidants, acids, and bases.[14][15]
-
Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment, as it is harmful to aquatic organisms.[12][14]
Conclusion and Future Directions
N,N'-biphenyl-4,4'-diylbis(2-chloroacetamide) is a synthetically accessible molecule with significant, albeit underexplored, therapeutic potential. Its structure as a bifunctional covalent modifier makes it a compelling candidate for targeting dimeric proteins or inducing protein cross-linking. Future research should focus on its synthesis, purification, and comprehensive biological evaluation against a panel of cancer cell lines and microbial strains. Further studies to identify its specific protein targets using chemoproteomic approaches would provide invaluable insight into its mechanism of action and guide the development of more potent and selective second-generation inhibitors.
References
- Benchchem. (n.d.). Application Notes and Protocols for Chloroacetamide Derivatives in Medicinal Chemistry.
- Silva, L. N., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. PMC - NIH.
- Taylor & Francis. (2024). Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives.
- Minari, R., et al. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers.
- Khalaf, N. A., et al. (n.d.). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. SciELO SA.
- ILO and WHO. (2021). ICSC 0640 - 2-CHLOROACETAMIDE.
- Arora, P. K. (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry.
- ResearchGate. (n.d.). N,N'-(biphenyl-4,4'-diyl)bis(2-(hydroxyimino)acetamide (1a).
- Sigma-Aldrich. (n.d.). 2-Chloroacetamide.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloroacetamide.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Chloroacetamide.
- MDPI. (2025). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography.
- Abdel-Latif, E., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-chloroacetamide.
- Arkat USA. (n.d.). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide.
- U.S. Geological Survey. (n.d.). Methods of Analysis by the US Geological Survey Organic Geochemistry Research Group - Determination of Chloroacetanilide Herbicide Metabolites.
- Benchchem. (n.d.). Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives.
- BLDpharm. (n.d.). 2653-11-4|N,N'-Biphenyl-4,4'-diylbis(2-chloroacetamide).
- PrepChem.com. (n.d.). Synthesis of N-phenyl-2-chloroacetamide.
- Semantic Scholar. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Synthesis.
- Benchchem. (n.d.). N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride.
- RSC Publishing. (n.d.). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction.
- ResearchGate. (2020). (PDF) Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide.
- Enamine. (2023). Chloroacetamides.
- Sciencemadness Wiki. (2020). Chloroacetamide.
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